3-Chloro-1,8a-dihydroimidazo[1,2-a]pyridine-8-carboxylic acid
CAS No.: 1257852-46-2
Cat. No.: VC0037099
Molecular Formula: C8H7ClN2O2
Molecular Weight: 198.606
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1257852-46-2 |
|---|---|
| Molecular Formula | C8H7ClN2O2 |
| Molecular Weight | 198.606 |
| IUPAC Name | 3-chloro-1,8a-dihydroimidazo[1,2-a]pyridine-8-carboxylic acid |
| Standard InChI | InChI=1S/C8H7ClN2O2/c9-6-4-10-7-5(8(12)13)2-1-3-11(6)7/h1-4,7,10H,(H,12,13) |
| Standard InChI Key | CIVWCYZTYFSELC-UHFFFAOYSA-N |
| SMILES | C1=CN2C(C(=C1)C(=O)O)NC=C2Cl |
Introduction
Chemical Properties and Structure
Molecular Characteristics
3-Chloro-1,8a-dihydroimidazo[1,2-a]pyridine-8-carboxylic acid has a molecular formula of C8H7ClN2O2 and a molecular weight of 198.606 g/mol . The structure features an imidazopyridine core, which consists of a pyridine ring fused with an imidazole ring, creating a bicyclic heterocyclic system. The compound has specific substituents: a chlorine atom at position 3 and a carboxylic acid group at position 8 of the ring system .
The dihydro designation in the compound name indicates reduced saturation at specific positions in the ring system, specifically at positions 1 and 8a, which distinguishes it from fully aromatic imidazopyridine structures. This structural feature can significantly influence the compound's reactivity and potential applications in various chemical and biological contexts.
Physical Properties
While detailed physical property data for this specific compound is limited in the provided search results, certain characteristics can be inferred based on its structure and related compounds. As a carboxylic acid derivative, it likely exhibits moderate polarity and potential for hydrogen bonding. The presence of the carboxylic acid functional group would typically confer acidic properties, affecting its solubility and behavior in various solvents.
| Precautionary Statement Code | Precautionary Measure |
|---|---|
| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray |
| P264 | Wash skin thoroughly after handling |
| P271 | Use only outdoors or in a well-ventilated area |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection |
| P302+P352 | IF ON SKIN: Wash with plenty of soap and water |
| P304+P340 | IF INHALED: Remove to fresh air and keep at rest in a position comfortable for breathing |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing |
| P312 | Call a poison center or doctor if you feel unwell |
| P321 | Specific treatment (see supplemental first aid instructions on label) |
| P332+P313 | If skin irritation occurs: Get medical advice/attention |
| P337+P313 | If eye irritation persists: Get medical advice/attention |
| P362 | Take off contaminated clothing and wash before reuse |
| P403+P233 | Store in a well-ventilated place. Keep container tightly closed |
| P405 | Store locked up |
| P501 | Dispose of contents/container to an approved waste disposal plant |
These comprehensive safety guidelines emphasize the importance of proper protection, ventilation, and response procedures when working with this compound . Researchers should ensure they have appropriate personal protective equipment and access to emergency facilities before handling this material.
Related Compounds and Structural Analogs
Comparison with Similar Imidazopyridine Derivatives
Several related imidazopyridine compounds have been investigated for their biological activities, providing context for understanding the potential significance of 3-Chloro-1,8a-dihydroimidazo[1,2-a]pyridine-8-carboxylic acid. Table 2 presents a comparison of structurally related compounds mentioned in the search results:
Table 2: Comparison of Related Imidazopyridine Compounds
This comparison highlights how relatively small structural modifications within the imidazopyridine scaffold can lead to compounds with different properties and potential applications. The position and nature of substituents (chloro vs. bromo), as well as the degree of saturation in the ring system (dihydro vs. fully aromatic), can significantly influence biological activity profiles.
Structure-Activity Relationships
Research on imidazopyridine derivatives has revealed important structure-activity relationships that may be relevant to understanding the potential properties of 3-Chloro-1,8a-dihydroimidazo[1,2-a]pyridine-8-carboxylic acid. Studies with related compounds have shown that substitutions at the 7-position of the imidazopyridine core can significantly enhance potency against viral targets, while modifications at the 6-position are more restrictive and often lead to reduced activity .
For instance, compounds with methyl, ethyl, or chloro substituents at the 7-position exhibited exceptional potency with EC50 values in the single-digit nanomolar range against RSV. In contrast, trifluoromethyl substitution at the 6-position resulted in substantially decreased activity . These findings suggest that the exact positioning of substituents on the imidazopyridine scaffold is crucial for optimizing biological activity.
While our target compound has its chloro substituent at position 3 rather than positions 6 or 7, these structure-activity insights from related compounds provide valuable context for understanding how the specific substitution pattern might influence potential applications.
Synthesis and Preparation Methods
Key Intermediates and Reagents
Based on the synthetic approaches for related compounds, several key intermediates and reagents would likely be involved in the preparation of 3-Chloro-1,8a-dihydroimidazo[1,2-a]pyridine-8-carboxylic acid:
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2-Aminopyridine derivatives as starting materials for constructing the basic imidazopyridine scaffold
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Ethyl bromopyruvate or similar α-halo carbonyl compounds for the cyclization reaction
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Reducing agents such as lithium aluminum hydride (LAH) for selective reduction steps
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Halogenating agents like N-chlorosuccinimide for introducing the chloro substituent
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Appropriate oxidation or hydrolysis reagents for generating or maintaining the carboxylic acid functionality
The specific conditions, including solvents, temperatures, and reaction times, would need to be optimized to achieve the desired selectivity and yield for the target compound. The partial reduction to create the dihydro feature at positions 1 and 8a would require particularly careful control of reaction conditions to achieve the desired selectivity.
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